molecular formula C19H22N2O4S B2947175 1-phenyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide CAS No. 922023-47-0

1-phenyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide

Cat. No.: B2947175
CAS No.: 922023-47-0
M. Wt: 374.46
InChI Key: PVMRYOGDCJXVLY-UHFFFAOYSA-N
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Description

1-phenyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide is a sulfonamide derivative featuring a benzo[b][1,4]oxazepine scaffold. This heterocyclic core is substituted with three methyl groups (3,3,5-trimethyl) and a ketone at the 4-position. The sulfonamide group is linked to a phenyl ring via a methanesulfonyl bridge.

Properties

IUPAC Name

1-phenyl-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-19(2)13-25-17-10-9-15(11-16(17)21(3)18(19)22)20-26(23,24)12-14-7-5-4-6-8-14/h4-11,20H,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVMRYOGDCJXVLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=C(C=C2)NS(=O)(=O)CC3=CC=CC=C3)N(C1=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide typically involves multiple steps, starting with the preparation of the tetrahydrobenzo[b][1,4]oxazepin ring. This can be achieved through a series of cyclization reactions, often using catalysts such as p-toluenesulfonic acid in toluene . The phenyl and methanesulfonamide groups are then introduced through subsequent substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of more efficient catalysts, improved reaction conditions, and scalable processes. The exact methods would depend on the specific requirements of the application and the availability of starting materials.

Chemical Reactions Analysis

Types of Reactions

1-phenyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The phenyl and methanesulfonamide groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like methanol or dichloromethane.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

1-phenyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: This compound can be used in studies of enzyme inhibition and protein binding due to its unique structure.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-phenyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s closest structural analogs include sulfonamide derivatives with variations in substituents on the benzooxazepine ring or the sulfonamide-linked aromatic group. Below is a comparative analysis based on available evidence:

Table 1: Key Structural Differences and Hypothesized Functional Implications

Compound Name Substituents (Benzooxazepine Core) Sulfonamide-Linked Group Key Structural Features Hypothesized Functional Impact
Target Compound 3,3,5-trimethyl, 4-oxo Phenyl (via methanesulfonyl) Increased methyl substitution enhances lipophilicity; ketone may influence hydrogen bonding. Higher metabolic stability due to steric hindrance; potential for improved membrane permeability.
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-[1,1'-biphenyl]-4-sulfonamide 3,3-dimethyl, 4-oxo Biphenyl (direct sulfonamide linkage) Reduced methyl groups; biphenyl moiety introduces π-π stacking potential. Enhanced receptor binding affinity due to extended aromatic system; possible trade-off in solubility.
Metsulfuron methyl ester Triazine core (4-methoxy-6-methyl) Methyl benzoate sulfonylurea Triazine-based scaffold with sulfonylurea linkage. Herbicidal activity via acetolactate synthase inhibition; divergent mechanism compared to benzooxazepine sulfonamides.

Key Observations:

Core Heterocycle : The target compound’s benzooxazepine core distinguishes it from triazine-based sulfonamides (e.g., metsulfuron methyl ester), which are classical sulfonylurea herbicides . The oxazepine ring may confer unique conformational flexibility or target selectivity.

Substituent Effects: The 3,3,5-trimethyl groups on the target compound likely increase steric bulk and lipophilicity compared to the 3,3-dimethyl analog in . This could enhance metabolic stability but reduce aqueous solubility.

Sulfonamide Linkage : The methanesulfonyl bridge in the target compound introduces a spacer between the phenyl group and the sulfonamide, possibly modulating electronic effects or steric accessibility compared to direct sulfonamide-linked biphenyl systems .

Research Findings and Limitations

  • Activity Data: No direct biological data for the target compound is available in the provided evidence. Comparisons are inferred from structural analogs.
  • Synthetic Accessibility : The additional methyl group at the 5-position in the target compound may complicate synthesis compared to the 3,3-dimethyl analog, requiring specialized methylation strategies.
  • Pharmacokinetic Predictions : The target compound’s logP is likely higher than its 3,3-dimethyl analog due to increased methyl substitution, suggesting trade-offs between bioavailability and solubility .

Biological Activity

The compound 1-phenyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C₁₉H₂₂N₂O₄S
  • Molecular Weight : 374.5 g/mol
  • CAS Number : 922093-57-0

The structure features a benzenesulfonamide moiety attached to a tetrahydrobenzo[b][1,4]oxazepine core, which is known for its diverse biological activities.

Antimicrobial Activity

Preliminary studies indicate that this compound may exhibit antimicrobial properties. The sulfonamide group is traditionally associated with antibacterial effects.

Data Table: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL

In vitro assays have demonstrated that derivatives of this compound effectively inhibit the growth of both Gram-positive and Gram-negative bacteria.

Antitumor Activity

Research has suggested that related compounds within the oxazepine class possess antitumor properties.

Case Study: Antitumor Efficacy

A study involving a similar oxazepine compound reported a significant reduction in tumor volume in xenograft models when administered at specific dosages. The mechanism appears to involve the inhibition of cancer cell proliferation through apoptosis induction.

Anti-inflammatory Effects

The compound has also shown potential anti-inflammatory activity.

Data Table: Anti-inflammatory Activity

Inflammatory MarkerEffect ObservedReference
TNF-alphaDecreased levels
IL-6Reduced production

In murine models of inflammation induced by lipopolysaccharides (LPS), treatment with similar sulfonamides resulted in decreased levels of pro-inflammatory cytokines.

The biological activities of This compound are attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways essential for bacterial survival or cancer cell proliferation.
  • Receptor Modulation : It could bind to receptors regulating cellular functions such as proliferation and apoptosis.
  • Reactive Oxygen Species (ROS) Regulation : Modulating ROS levels may influence cellular stress responses and inflammatory pathways.

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